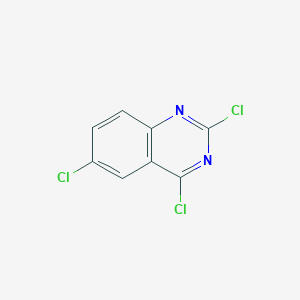

2,4,6-Trichloroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPOGEZMJNDSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439640 | |

| Record name | 2,4,6-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20028-68-6 | |

| Record name | 2,4,6-Trichloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20028-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trichloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4,6-Trichloroquinazoline chemical properties

An In-depth Technical Guide on the Chemical Properties of 2,4,6-Trichloroquinazoline

Introduction

This compound is a versatile heterocyclic compound of significant interest in the fields of pharmaceutical and agrochemical research. Its structure, featuring a fused benzene and pyrimidine ring system with three chlorine substituents, imparts a high degree of reactivity, making it a valuable intermediate for the synthesis of a wide array of more complex molecules.[1] The distinct chlorination pattern not only enhances its utility in chemical reactions but also contributes to the stability of the core structure.[1] This compound serves as a crucial building block for developing molecules with significant biological activities, including potential anti-cancer agents and crop protection chemicals like herbicides and fungicides.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₃Cl₃N₂ | [1] |

| Molecular Weight | 233.49 g/mol | [1] |

| CAS Number | 20028-68-6 | [1] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 97% (GC) | [1] |

| SMILES | Clc1cc2c(cc1Cl)nc(Cl)nc2 | |

| Melting Point | Data not available. For comparison, 2,4,6-trichloroaniline has a melting point of 78.5 °C. | [2] |

| Boiling Point | Data not available. For comparison, 2,4,6-trichloroaniline has a boiling point of 262 °C. | [2] |

| Solubility | Data not available. Halogenated quinazolines generally exhibit low solubility in water but are soluble in organic solvents like DMSO and DMF. | |

| Storage Conditions | Store at 0-8°C | [1] |

Spectroscopic Data Analysis

While specific spectra for this compound are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinazoline ring. The exact chemical shifts and coupling patterns would depend on the electronic environment created by the three chlorine atoms. The ¹³C NMR spectrum would display signals for the eight carbon atoms of the quinazoline core, with the carbons attached to chlorine and nitrogen atoms showing characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹) and C=C and C=N bond stretching vibrations within the heterocyclic ring system (typically in the 1400-1600 cm⁻¹ region).

-

Mass Spectrometry: In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 232 (for the isotopes ³⁵Cl and ¹²C). Due to the presence of three chlorine atoms, a characteristic isotopic cluster pattern would be observed for the molecular ion, with peaks at M+2, M+4, and M+6, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the three chlorine atoms, which act as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. The C4 position is particularly electrophilic and, therefore, the most reactive site for nucleophilic attack.[3] This regioselectivity allows for the sequential and controlled introduction of various substituents onto the quinazoline scaffold.[3]

This high reactivity makes this compound a key intermediate in the synthesis of diverse libraries of compounds for drug discovery and agrochemical development.[1] By reacting it with various nucleophiles such as amines, alcohols, and thiols, researchers can generate a wide range of 2,4,6-trisubstituted quinazoline derivatives. These derivatives have been investigated for numerous therapeutic applications, including as anti-cancer agents that target specific cellular pathways.[1][4][5]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 2,4,6-trisubstituted quinazolines using this compound as a key intermediate.

General Synthesis of 2,4,6-Trisubstituted Quinazolines

This multi-step synthesis starts from a substituted anthranilic acid.

Step 1: Synthesis of the Quinazolin-4(3H)-one Intermediate

-

A substituted anthranilic acid is reacted with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form an N-acylanthranilic acid.

-

The N-acylanthranilic acid is then cyclized, often by heating with a dehydrating agent or in a high-boiling solvent, to yield the corresponding 2-substituted-quinazolin-4(3H)-one.

Step 2: Chlorination to this compound

-

The dried 2-substituted-6-chloro-quinazolin-4(3H)-one is placed in a round-bottom flask equipped with a reflux condenser.

-

Phosphorus oxychloride (POCl₃) and a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) or phosphorus pentachloride (PCl₅) are added.[6][7]

-

The mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.

-

After cooling, the excess POCl₃ is removed under reduced pressure.

-

The reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting acidic solution is neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude this compound.

-

The solid product is collected by vacuum filtration, washed with water, and dried. It can be further purified by recrystallization.

Step 3: Nucleophilic Aromatic Substitution (SₙAr)

-

This compound is dissolved in a suitable polar solvent such as dioxane or DMF in a reaction flask.[3]

-

A primary or secondary amine (or another nucleophile) and a base (e.g., N,N-diisopropylethylamine - DIPEA) are added.[3]

-

The reaction mixture is stirred, often at an elevated temperature (e.g., 80°C), for several hours until the starting material is consumed.[3]

-

Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.[3]

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography to yield the desired 2,4,6-trisubstituted quinazoline derivative.[3]

Visualizations

Synthetic Workflow for 2,4,6-Trisubstituted Quinazolines

Caption: General synthetic pathway for 2,4,6-trisubstituted quinazolines.

Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition

Many quinazoline derivatives function as kinase inhibitors, targeting pathways like the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which is often dysregulated in cancer.

Caption: Inhibition of a generalized RTK pathway by a quinazoline derivative.

Safety and Handling

As with all chlorinated organic compounds, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly functionalized and reactive chemical intermediate with significant applications in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its key chemical feature is the regioselective reactivity of its chlorine substituents, which allows for the strategic construction of a diverse range of 2,4,6-trisubstituted quinazoline derivatives. The continued exploration of the chemistry of this compound is likely to lead to the discovery of new molecules with potent biological activities.

References

- 1. labsolu.ca [labsolu.ca]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. rsc.org [rsc.org]

- 5. 2,4,6-Trimethylquinazoline | C11H12N2 | CID 15152358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. web.pdx.edu [web.pdx.edu]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to 2,4,6-Trichloroquinazoline

CAS Number: 20028-68-6

This technical guide provides a comprehensive overview of 2,4,6-Trichloroquinazoline, a key intermediate in the synthesis of a wide range of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and reactivity, supported by experimental protocols and data.

Core Compound Properties

This compound is a versatile chlorinated heterocyclic compound.[1] Its trifunctional nature makes it a valuable building block for creating diverse molecular architectures with applications in medicinal chemistry and agrochemical research.[1] The presence of three chlorine atoms at positions 2, 4, and 6 of the quinazoline ring imparts distinct reactivity, allowing for selective functionalization.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| CAS Number | 20028-68-6 | [1] |

| Molecular Formula | C₈H₃Cl₃N₂ | [1] |

| Molecular Weight | 233.49 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 97% (GC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Reactivity

The synthesis of the quinazoline scaffold can be achieved through various methods, often starting from substituted anthranilic acids. For instance, a general route to substituted quinazolines involves the cyclization of anthranilic acids to form a benzoxazinone, followed by amination to a quinazolin-4-one, and subsequent chlorination.[2]

Experimental Protocol: General Synthesis of 4-Chloroquinazolines from Quinazolin-4-ones [2]

This protocol describes a general method for the chlorination of a quinazolin-4-one, which is a key step in a multi-step synthesis that could lead to this compound, starting from an appropriately substituted anthranilic acid.

Materials:

-

2-Substituted-6-chloroquinazolin-4(3H)-one

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

Procedure:

-

A mixture of the 2-substituted-6-chloroquinazolin-4(3H)-one (1 equivalent), phosphorus pentachloride (5 equivalents), and phosphorus oxychloride (sufficient volume to ensure stirring) is heated under reflux at 115-118°C for 4 hours.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the corresponding 4-chloroquinazoline derivative.

Reactivity and Synthetic Applications:

This compound is a key precursor for the synthesis of 2,4,6-trisubstituted quinazoline derivatives.[2] The chlorine atoms at positions 2 and 4 are particularly susceptible to nucleophilic aromatic substitution (SɴAr), with the C4 position generally being more reactive under milder conditions.[3] This differential reactivity allows for the sequential and regioselective introduction of various nucleophiles, such as amines, to build a library of compounds with diverse biological activities.

Experimental Protocol: Nucleophilic Aromatic Substitution of a Dichloroquinazoline with an Amine [3]

This protocol illustrates the general principle of a nucleophilic aromatic substitution reaction on a dichloroquinazoline derivative, which is analogous to the reactions of this compound.

Materials:

-

2,4-Dichloro-6,7-dimethoxyquinazoline (1 equivalent)

-

Substituted aniline (1 equivalent)

-

N,N-Diisopropylethylamine (DIPEA) (3.6 equivalents)

-

Dioxane (solvent)

Procedure:

-

A mixture of 2,4-dichloro-6,7-dimethoxyquinazoline, the corresponding aniline, and DIPEA in dioxane is stirred at 80°C for 12 hours under an inert atmosphere.

-

After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the 2-chloro-4-anilinoquinazoline derivative.

Biological Significance and Applications

Quinazoline derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities.[4] Derivatives of this compound are explored for various therapeutic applications, including:

-

Anticancer Agents: The quinazoline scaffold is a core component of several approved anticancer drugs. Research has focused on its derivatives as potential inhibitors of key signaling pathways involved in cancer progression.[1]

-

Agrochemicals: This compound serves as an important intermediate in the development of novel herbicides and fungicides, contributing to advancements in crop protection.[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflows for the synthesis of substituted quinazolines, which are relevant to the chemistry of this compound.

Caption: General synthetic workflow for this compound.

Caption: Stepwise nucleophilic substitution on this compound.

References

An In-depth Technical Guide to 2,4,6-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trichloroquinazoline, a halogenated quinazoline derivative of significant interest in medicinal chemistry and drug development. This document details its chemical properties, a representative synthetic protocol, and its postulated mechanism of action as a potential anticancer agent.

Core Chemical Properties and Data

This compound is a versatile chemical intermediate, recognized for its unique chlorinated structure that enhances its reactivity and potential as a scaffold in the synthesis of bioactive molecules. Its key quantitative data are summarized below.

| Property | Value |

| Molecular Formula | C₈H₃Cl₃N₂ |

| Molecular Weight | 233.49 g/mol |

| CAS Number | 20028-68-6 |

| Appearance | Light yellow solid |

| Purity (typical) | ≥ 97% (GC) |

Postulated Mechanism of Action: Inhibition of EGFR Signaling Pathway

Quinazoline derivatives are a well-established class of compounds in anticancer research, with many acting as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3] The this compound scaffold is structurally similar to known EGFR tyrosine kinase inhibitors (TKIs).[2] Overactivation of the EGFR pathway is a hallmark of many cancers, leading to increased cell proliferation, survival, and metastasis.[4]

It is postulated that this compound acts as an ATP-competitive inhibitor at the tyrosine kinase domain of EGFR. By binding to this site, it is thought to block the autophosphorylation of the receptor, thereby inhibiting the downstream activation of pro-survival and proliferative signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6]

Caption: Postulated inhibition of the EGFR signaling pathway by this compound.

Experimental Protocols

Synthesis of this compound from 6-Chloro-quinazoline-2,4(1H,3H)-dione

Materials:

-

6-Chloro-quinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (catalyst)

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 6-chloro-quinazoline-2,4(1H,3H)-dione, an excess of phosphorus oxychloride, and a catalytic amount of N,N-dimethylaniline is prepared.

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is then carefully poured onto crushed ice with vigorous stirring.

-

The acidic solution is neutralized with a saturated solution of sodium bicarbonate until a precipitate is formed.

-

The solid product is collected by vacuum filtration and washed with water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Workflow Diagram for the Synthesis of this compound

Caption: A representative workflow for the synthesis of this compound.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. Its structural similarity to known EGFR inhibitors suggests a plausible mechanism of action involving the inhibition of the EGFR signaling pathway. Further research, including the full spectroscopic characterization and biological evaluation of this compound, is warranted to fully elucidate its therapeutic potential.

References

- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

2,4,6-Trichloroquinazoline: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the anticipated solubility characteristics of 2,4,6-trichloroquinazoline and outlines a comprehensive experimental protocol for its quantitative determination. Due to a lack of publicly available specific solubility data for this compound, this document serves as a practical resource for researchers aiming to establish its solubility profile in various solvents, a critical parameter in drug discovery and development.

Expected Solubility Profile

This compound is a heterocyclic aromatic compound. The presence of three chlorine atoms, which are electron-withdrawing, and the nitrogen atoms in the quinazoline core significantly influence its polarity and potential for intermolecular interactions. Based on the principle of "like dissolves like," its solubility is expected to be low in water and non-polar solvents. Conversely, it is anticipated to exhibit higher solubility in polar aprotic and some polar protic organic solvents that can engage in dipole-dipole interactions.

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent Classification | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Polar Protic | Methanol | HPLC | |||

| Ethanol | HPLC | ||||

| Isopropanol | HPLC | ||||

| Polar Aprotic | Acetonitrile | HPLC | |||

| Dimethyl Sulfoxide (DMSO) | HPLC | ||||

| N,N-Dimethylformamide (DMF) | HPLC | ||||

| Tetrahydrofuran (THF) | HPLC | ||||

| Non-Polar | Hexane | HPLC | |||

| Toluene | HPLC | ||||

| Aqueous | Water | HPLC | |||

| Phosphate-Buffered Saline (pH 7.4) | HPLC |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound. This protocol is based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

2. Preparation of Calibration Standards:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Serial Dilutions: Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards with concentrations spanning the expected solubility range.

3. Solubility Measurement (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the prepared calibration standards.

4. HPLC Analysis:

-

Method Development: Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Inject the prepared calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted saturated solution samples into the HPLC system and record the peak areas.

5. Calculation of Solubility:

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility of the compound in the original saturated solution by multiplying the determined concentration by the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Workflow for solubility determination.

References

- 1. keyorganics.net [keyorganics.net]

- 2. chemscene.com [chemscene.com]

- 3. Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. AU2016295693B2 - Substituted quinazoline compounds and preparation and uses thereof - Google Patents [patents.google.com]

Spectroscopic Analysis of 2,4,6-Trichloroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,4,6-trichloroquinazoline. Due to the absence of publicly available experimental spectra for this specific compound, this document focuses on predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. It includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity. Detailed, generalized experimental protocols for each spectroscopic technique are also provided to guide researchers in their own data acquisition.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is crucial for its application and further development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for the structural elucidation and characterization of such molecules. This guide synthesizes the expected spectroscopic data for this compound, offering a valuable resource for researchers in the field.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only for the aromatic protons on the benzene ring. The electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the quinazoline ring will deshield these protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.8 - 8.2 | d |

| H-7 | 7.6 - 8.0 | dd |

| H-8 | 7.9 - 8.3 | d |

Note: Predicted values are based on analogous substituted quinazolines and general substituent effects. Actual values may vary.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbon atoms of the quinazoline ring system. The carbons bearing chlorine atoms (C-2, C-4, C-6) will be significantly influenced by the halogen's electronegativity and will appear in a characteristic downfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 160 |

| C-4 | 150 - 155 |

| C-4a | 125 - 130 |

| C-5 | 128 - 132 |

| C-6 | 135 - 140 |

| C-7 | 125 - 130 |

| C-8 | 130 - 135 |

| C-8a | 148 - 152 |

Note: These are estimated ranges. The precise chemical shifts will depend on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by vibrations of the quinazoline ring and the carbon-chlorine bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1620 - 1580 | C=N stretch | Medium-Strong |

| 1550 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 850 - 550 | C-Cl stretch | Strong |

The presence of strong absorption bands in the lower frequency region (below 900 cm⁻¹) will be a key indicator of the C-Cl bonds.[1] The aromatic C-H stretching vibrations will appear at wavenumbers typical for aromatic compounds.[2]

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and isotopic distribution. Due to the presence of three chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6).

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ (C₈H₃³⁵Cl₃N₂) | 243.9 |

| [M+2]⁺ | 245.9 |

| [M+4]⁺ | 247.9 |

| [M+6]⁺ | 249.9 |

The relative intensities of these peaks can be predicted based on the isotopic abundances of chlorine. The fragmentation pattern would likely involve the sequential loss of chlorine atoms and potentially the cleavage of the quinazoline ring.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent does not provide a reference signal.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is typically used.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is the standard instrument for this analysis.

Sample Preparation:

-

Solid State (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Solution:

-

Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride, chloroform).[3]

-

Place the solution in a liquid IR cell of appropriate path length.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet holder/solvent-filled cell).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source, or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements.[4]

Sample Preparation:

-

GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL.

-

LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol) to a similar concentration.

Data Acquisition:

-

GC-MS (EI):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

The mass spectrometer is typically scanned over a mass range of m/z 50-500. The electron energy is usually set to 70 eV.

-

-

LC-MS (ESI):

-

The sample solution is infused directly into the ESI source or injected into the LC system.

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The cone voltage and other source parameters should be optimized to maximize the signal of the molecular ion.

-

Workflow and Logical Relationships

The general workflow for the spectroscopic analysis of a compound like this compound involves a series of steps from sample preparation to data interpretation.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While awaiting experimental verification, the predicted NMR, IR, and MS data, along with the detailed experimental protocols, serve as a valuable starting point for researchers. The presented information is intended to facilitate the identification, characterization, and quality control of this compound in various research and development settings. The logical workflow presented also offers a clear roadmap for conducting a comprehensive spectroscopic analysis.

References

An In-Depth Technical Guide to the Reactivity Profile of 2,4,6-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichloroquinazoline is a highly versatile and reactive heterocyclic compound that serves as a pivotal building block in the synthesis of a diverse array of functionalized quinazoline derivatives. Its unique electronic properties, arising from the presence of three chlorine atoms on the quinazoline core, dictate a rich and regioselective reactivity profile. This technical guide provides a comprehensive overview of the core reactivity of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and logical relationship diagrams are presented to facilitate its application in synthetic chemistry, particularly in the fields of medicinal chemistry and agrochemical development.

Introduction

The quinazoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, with its three reactive chloro-substituents, offers a strategic platform for the introduction of various functional groups in a controlled and regioselective manner, enabling the generation of libraries of novel compounds for biological screening.[4][5] This guide delves into the fundamental aspects of its chemical behavior, providing researchers with the necessary information to effectively utilize this valuable synthetic intermediate.

Core Reactivity Principles

The reactivity of this compound is primarily governed by two key reaction types:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the quinazoline ring, exacerbated by the electron-withdrawing chloro groups, renders the carbon atoms at positions 2, 4, and 6 susceptible to nucleophilic attack.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituents serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Regioselectivity

Theoretical and experimental studies have consistently demonstrated a pronounced regioselectivity in the nucleophilic aromatic substitution of polychlorinated quinazolines. The C4 position is the most electrophilic and, therefore, the most susceptible to initial nucleophilic attack under mild conditions.[2][6] This high degree of regioselectivity allows for the selective functionalization of the C4 position while leaving the C2 and C6 positions available for subsequent modifications.

The general workflow for the sequential nucleophilic substitution of this compound is depicted below:

Quantitative Data for SNAr Reactions

The following table summarizes the reaction of this compound with various nucleophiles, highlighting the preferential substitution at the C4 position.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Aniline | 4-Anilino-2,6-dichloroquinazoline | Dioxane, 80 °C, 12 h | 60 | [2] |

| Decylamine | 4-(Decylamino)-2,6-dichloroquinazoline | N/A | Beneficial for activity | [1] |

| Hydrazine Hydrate | 4-Hydrazinyl-2,6-dichloroquinazoline | Ethanol, 0-5 °C, 2 h | High | [6] |

Note: Quantitative data for a wide range of nucleophiles specifically with this compound is limited in the readily available literature. The provided data is based on analogous reactions with closely related dichloroquinazolines and qualitative descriptions for the trichloro-variant.

Experimental Protocol: Synthesis of 4-Anilino-2,6-dichloroquinazoline

This protocol is adapted from a general procedure for the synthesis of 4-aminoquinazolines.[2]

Materials:

-

This compound (1.0 mmol)

-

Aniline (1.0 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

-

Anhydrous Dioxane (10 mL)

Procedure:

-

To a stirred solution of this compound in anhydrous dioxane, add aniline and DIPEA.

-

Heat the reaction mixture at 80 °C under an inert atmosphere for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-anilino-2,6-dichloroquinazoline.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The differential reactivity of the chloro-substituents allows for sequential and regioselective functionalization. While specific studies on the 2,4,6-trichloro isomer are not abundant, valuable insights can be drawn from the reactivity of the analogous 2,4,7-trichloroquinazoline, which demonstrates a clear strategy for selective cross-coupling.[7]

The general catalytic cycle for these reactions is illustrated below:

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting the chloroquinazoline with an organoboron reagent.

General Reaction Conditions:

-

Palladium Catalyst: Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) or Pd(II) precursors.[8][9]

-

Ligand: Phosphine ligands such as PPh₃, or more specialized ligands for challenging couplings.

-

Base: K₂CO₃, Cs₂CO₃, or other inorganic bases.

-

Solvent: Dioxane, toluene, or DMF, often with the addition of water.

Experimental Protocol (General):

-

In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

-

Add the solvent (e.g., dioxane/water mixture).

-

Degas the mixture and heat under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of C-C triple bonds by reacting the chloroquinazoline with a terminal alkyne.[10][11]

General Reaction Conditions:

-

Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.

-

Copper Co-catalyst: CuI.

-

Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA).

-

Solvent: THF or DMF.

Experimental Protocol (General):

-

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF), add the terminal alkyne (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (2-5 mol%).

-

Add the amine base (e.g., Et₃N, 2.0 equiv) and stir the mixture at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography.

Heck Reaction

The Heck reaction allows for the formation of C-C double bonds by coupling the chloroquinazoline with an alkene.[12][13]

General Reaction Conditions:

-

Palladium Catalyst: Pd(OAc)₂ or Pd/C.

-

Ligand: Often phosphine-based ligands.

-

Base: A weak base such as Et₃N or K₂CO₃.

-

Solvent: DMF, NMP, or acetonitrile.

Experimental Protocol (General):

-

Combine this compound (1.0 equiv), the alkene (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), ligand (if required), and base (e.g., Et₃N, 1.5 equiv) in a suitable solvent.

-

Heat the reaction mixture at 80-120 °C under an inert atmosphere.

-

After completion, cool the mixture, filter, and concentrate.

-

Purify the product by chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by reacting the chloroquinazoline with a primary or secondary amine.[14][15]

General Reaction Conditions:

-

Palladium Catalyst: Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BINAP.

-

Base: A strong, non-nucleophilic base such as NaOtBu or LiHMDS.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane.

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst, ligand, and base.

-

Add the solvent, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

-

Heat the reaction mixture at 80-110 °C.

-

Monitor the reaction progress.

-

After completion, cool the mixture and quench with water.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify by column chromatography.

Synthesis of the this compound Core

The this compound core is typically synthesized from the corresponding quinazoline-2,4-dione derivative. A common method involves the chlorination of 6-chloroquinazoline-2,4(1H,3H)-dione using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.[16]

Applications in Drug Discovery and Development

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[17] The ability to sequentially and selectively introduce different functionalities at the C2, C4, and C6 positions allows for the systematic exploration of the structure-activity relationship (SAR) of quinazoline-based compounds. Derivatives of this compound have been investigated for their potential as anticancer agents and in the development of new pesticides.[3][4]

Conclusion

This compound exhibits a well-defined and predictable reactivity profile, dominated by regioselective nucleophilic aromatic substitution at the C4 position and a range of palladium-catalyzed cross-coupling reactions. This combination of reactivity allows for the strategic and sequential functionalization of the quinazoline core, making it an invaluable tool for the synthesis of complex, polysubstituted quinazoline derivatives. The methodologies and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block in their pursuit of novel bioactive molecules.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 2,4,5-Trichloroquinazoline|High-Quality Research Chemical [benchchem.com]

- 17. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Theoretical Studies of 2,4,6-Trichloroquinazoline

For: Researchers, Scientists, and Drug Development Professionals

Abstract: 2,4,6-Trichloroquinazoline is a key heterocyclic compound utilized as a versatile precursor in the synthesis of a wide range of biologically active molecules, including potential anti-cancer agents and pesticides.[1] A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for the rational design of novel derivatives. Theoretical and computational studies provide invaluable insights into these characteristics at an atomic level, complementing experimental data and guiding synthetic efforts. This guide outlines a comprehensive theoretical framework for the study of this compound using quantum chemical calculations, based on established methodologies for analogous heterocyclic systems.

Proposed Computational Methodology

This section details the recommended computational protocol for the theoretical investigation of this compound. The methodology is derived from successful studies on similar chloro-substituted quinoline and quinazoline derivatives.[2][3][4][5]

Software and Theoretical Level

All quantum chemical calculations can be performed using the Gaussian suite of programs.[2][4] The density functional theory (DFT) method is recommended for its balance of accuracy and computational cost. Specifically, the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, has been shown to be effective for similar molecules.[2][5][6] A split-valence Pople-style basis set, such as 6-311++G(d,p), is advised to provide a good description of the electronic structure, including polarization and diffuse functions for anions and lone pairs.[2][4][5]

Key Computational Experiments

A logical workflow for the theoretical analysis is presented below. This workflow ensures a comprehensive investigation from fundamental structure to reactivity.

Protocol Details:

-

Geometry Optimization: The initial structure of this compound is optimized to find the minimum energy conformation. This step is crucial as all subsequent calculations are performed on this optimized geometry.

-

Vibrational Frequency Calculation: Performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra. Calculated frequencies are often scaled by a factor (e.g., 0.961) to better match experimental data due to the neglect of anharmonicity and basis set imperfections.[2]

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹³C and ¹H NMR isotropic shielding constants.[4] These values are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).

-

Electronic Properties:

-

Natural Bond Orbital (NBO) Analysis: Used to investigate charge delocalization, hyperconjugative interactions, and the nature of bonding within the molecule.[2][5]

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): A 3D map of the MEP is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra, providing information on electronic transitions and the molecule's behavior in the UV-visible range.

Molecular Structure and Geometry

The fundamental output of the computational protocol is the optimized molecular structure of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4,6-TRICHLOROANISOLE(87-40-1) 13C NMR [m.chemicalbook.com]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. eMolecules this compound | 20028-68-6 | 250MG, Quantity: | Fisher Scientific [fishersci.com]

- 6. dergipark.org.tr [dergipark.org.tr]

Exploring the Chemical Landscape of 2,4,6-Trichloroquinazoline Analogs: A Technical Guide for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 2,4,6-trichloroquinazoline presents a versatile starting point for the synthesis of a diverse array of analogs with significant biological potential. This technical guide provides an in-depth exploration of the chemical space surrounding this compound, offering a comprehensive overview of synthetic methodologies, biological activities, and the critical structure-activity relationships that govern the efficacy of these compounds. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a valuable resource for the rational design and development of novel therapeutics based on the 6-chloroquinazoline core.

Synthetic Strategies: Building a Library of this compound Analogs

The synthetic versatility of this compound lies in the differential reactivity of its chlorine substituents. The chlorine atoms at the C4 and C2 positions are susceptible to nucleophilic aromatic substitution (SNAr), with the C4 position being significantly more reactive. This regioselectivity allows for a controlled, stepwise introduction of various functionalities.[1][2][3]

Regioselective Substitution at the C4 Position

Nucleophilic attack on this compound occurs preferentially at the C4 position under milder reaction conditions.[1][3] This allows for the synthesis of a wide range of 4-substituted-2,6-dichloroquinazoline intermediates.

Experimental Protocol: General Procedure for Nucleophilic Substitution at C4

A solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or dioxane is treated with a primary or secondary amine (1.0-1.2 eq). The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-12 hours, depending on the nucleophilicity of the amine. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.[2][4]

Substitution at the C2 Position

Following the substitution at the C4 position, the less reactive chlorine at the C2 position can be displaced by another nucleophile, often requiring harsher reaction conditions such as higher temperatures or the use of a stronger base.[3] This sequential substitution strategy enables the synthesis of 2,4-disubstituted-6-chloroquinazoline analogs with diverse functionalities at both positions.

Experimental Protocol: General Procedure for Nucleophilic Substitution at C2

The 4-substituted-2,6-dichloroquinazoline intermediate (1.0 eq) is dissolved in a high-boiling point solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The desired nucleophile (1.0-1.5 eq) and a base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate are added to the solution. The reaction mixture is heated to a temperature ranging from 80°C to 150°C for several hours to days. After completion, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of this compound have been investigated for a range of biological activities, with a primary focus on their potential as anticancer agents through the inhibition of various protein kinases.

Anticancer Activity: Kinase Inhibition

A significant body of research has focused on the development of 6-chloro-4-aminoquinazoline derivatives as potent kinase inhibitors. These compounds often target the ATP-binding site of kinases, playing a crucial role in cell signaling pathways that are frequently dysregulated in cancer.

One notable target for this class of compounds is p21-activated kinase 4 (PAK4), a serine/threonine kinase involved in cell migration, invasion, and proliferation. Overexpression of PAK4 has been linked to the progression of several cancers. A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives have been designed and synthesized as potent and selective PAK4 inhibitors.[5]

The following table summarizes the in vitro inhibitory activity of selected 6-chloro-4-((1H-pyrazol-3-yl)amino)quinazoline-2-carboxamide derivatives against PAK4 and the closely related PAK1, highlighting key structure-activity relationships.

| Compound ID | R (Substitution on Carboxamide) | PAK4 Ki (μM) | PAK1 Ki (μM) | Selectivity (PAK1/PAK4) |

| 11a | -NH(CH2)2N(CH3)2 | 0.045 | >10 | >222 |

| 12 | 4-amino-piperidine | 0.354 | >10 | >28 |

| 14 | 4-amino-piperidine (methylated) | 0.674 | >10 | >15 |

| 25 | cyclopropylamine | 0.016 | 2.750 | 172 |

| 31 (CZh226) | 4-methylpiperazine | 0.009 | 3.111 | 346 |

Structure-Activity Relationship Insights:

-

The 6-chloro substituent on the quinazoline ring is crucial for potent PAK4 affinity.[5]

-

The 4-amino-pyrazolyl moiety serves as a key hinge-binding element.[5]

-

The nature of the substituent on the C2-carboxamide group significantly influences both potency and selectivity. Small, cyclic amines like 4-methylpiperazine (as in compound 31 ) lead to a remarkable increase in both potency and selectivity for PAK4 over PAK1.[5]

-

Linear amines at the C2-carboxamide, such as in compound 11a , also demonstrate good potency and selectivity.[5]

Beyond specific kinase targets, various 6-chloroquinazoline derivatives have demonstrated broad-spectrum anticancer activity against a panel of human cancer cell lines.

| Compound ID | Structure | MGC-803 IC50 (μM) | Bcap-37 IC50 (μM) | PC3 IC50 (μM) |

| 5a | 6-chloro-quinazolin linked to a 1,5-diaryl-1,4-pentadien-3-one | 1.2 | 2.5 | 3.1 |

| 5f | 6-chloro-quinazolin linked to a 1,5-diaryl-1,4-pentadien-3-one | 1.5 | 2.8 | 3.5 |

Data compiled from selected studies for comparative purposes. Experimental conditions may vary.[6]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these analogs requires elucidation of the signaling pathways they modulate and the experimental workflows used to assess their activity.

PAK4 Signaling Pathway

The PAK4 signaling pathway is a key regulator of cytoskeletal dynamics, cell motility, and survival. Inhibition of PAK4 by 6-chloroquinazoline analogs can disrupt these processes, leading to an anti-tumor effect.

Experimental Workflow for Kinase Inhibitor Screening

The identification and characterization of novel kinase inhibitors from a library of this compound analogs typically follows a multi-step workflow.

Conclusion

The this compound scaffold represents a privileged starting point for the development of novel, biologically active compounds. The regioselective nature of nucleophilic substitution at the C4 and C2 positions allows for the systematic synthesis of diverse analog libraries. The demonstrated activity of 6-chloroquinazoline derivatives as potent kinase inhibitors, particularly against targets like PAK4, underscores the therapeutic potential of this chemical class. The data and protocols presented in this guide offer a solid foundation for researchers to further explore this promising area of drug discovery, with the ultimate goal of developing next-generation therapeutics for cancer and other diseases.

References

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,4,6-Trichloroquinazoline from Anthranilonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of 2,4,6-trichloroquinazoline, a valuable building block in medicinal chemistry, starting from anthranilonitrile. The synthetic strategy involves the initial preparation of 2-amino-5-chlorobenzonitrile, followed by cyclization to a quinazolinedione intermediate, and subsequent chlorination to yield the final product.

Synthetic Pathway Overview

The synthesis of this compound from anthranilonitrile is a multi-step process. For the purpose of this protocol, we will begin with the synthesis of the chlorinated precursor, 2-amino-5-chlorobenzonitrile, which ensures the desired 6-chloro substitution pattern in the final quinazoline ring.

The overall synthetic route is as follows: Step 1: Synthesis of 2-amino-5-chlorobenzonitrile from 2-amino-5-chlorobenzamide. Step 2: Cyclization of 2-amino-5-chlorobenzonitrile to 6-chloroquinazoline-2,4(1H,3H)-dione. Step 3: Chlorination of 6-chloroquinazoline-2,4(1H,3H)-dione to this compound.

Caption: Synthetic pathway for this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Starting Material | Product | Reagents | Typical Yield (%) | Melting Point (°C) |

| 1 | 2-Amino-5-chlorobenzamide | 2-Amino-5-chlorobenzonitrile | Phosphorus pentoxide (P₂O₅) | ~85% | 135-137 |

| 2 | 2-Amino-5-chlorobenzonitrile | 6-Chloroquinazoline-2,4(1H,3H)-dione | Urea | >90% | >300 |

| 3 | 6-Chloroquinazoline-2,4(1H,3H)-dione | This compound | Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline | ~90% | 158-160 |

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chlorobenzonitrile

This procedure describes the dehydration of 2-amino-5-chlorobenzamide to yield 2-amino-5-chlorobenzonitrile.

Materials:

-

2-Amino-5-chlorobenzamide

-

Phosphorus pentoxide (P₂O₅)

-

Sand

-

Round-bottom flask (50 mL)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a 50 mL round-bottom flask, thoroughly mix 2-amino-5-chlorobenzamide (1 equivalent) with phosphorus pentoxide (2 equivalents) and an equal volume of sand.

-

Assemble a distillation apparatus and heat the flask gently with a heating mantle.

-

The product will sublime and collect in the condenser.

-

Collect the sublimed 2-amino-5-chlorobenzonitrile.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Step 2: Synthesis of 6-Chloroquinazoline-2,4(1H,3H)-dione

This protocol details the cyclization of 2-amino-5-chlorobenzonitrile with urea to form the quinazolinedione ring system.

Materials:

-

2-Amino-5-chlorobenzonitrile

-

Urea

-

Round-bottom flask (100 mL)

-

Oil bath

-

Magnetic stirrer

-

Buchner funnel and filter paper

-

Sodium hydroxide (NaOH) solution (2 M)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

In a 100 mL round-bottom flask, combine 2-amino-5-chlorobenzonitrile (1 equivalent) and urea (5-10 equivalents).

-

Heat the mixture in an oil bath to 190-200 °C with stirring. The mixture will melt and then solidify as the reaction progresses.

-

Maintain this temperature for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Add 2 M sodium hydroxide solution to the solid mass and heat to dissolve the product.

-

Filter the hot solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

-

A precipitate of 6-chloroquinazoline-2,4(1H,3H)-dione will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Step 3: Synthesis of this compound

This final step involves the chlorination of the quinazolinedione intermediate to produce the target compound.

Materials:

-

6-Chloroquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (catalytic amount)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Heating mantle

-

Crushed ice

-

Sodium bicarbonate solution, saturated

-

Buchner funnel and filter paper

Procedure:

-

In a 50 mL round-bottom flask, place 6-chloroquinazoline-2,4(1H,3H)-dione (1 equivalent).

-

Add phosphorus oxychloride (10-15 equivalents) and a catalytic amount of N,N-dimethylaniline (2-3 drops).

-

Fit the flask with a reflux condenser and heat the mixture at 110-120 °C for 4-6 hours in a fume hood.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Experimental Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the One-Pot Synthesis of 2,4,6-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot synthesis of 2,4,6-trichloroquinazoline, a valuable building block in medicinal chemistry and drug development. The described methodology offers an efficient and streamlined approach, minimizing intermediate isolation steps and maximizing overall yield. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged scaffolds in pharmaceutical research. The chlorinated analogue, this compound, serves as a versatile intermediate for the synthesis of novel bioactive molecules, including kinase inhibitors and anti-cancer agents. Traditional multi-step syntheses of this compound can be time-consuming and result in lower overall yields. The one-pot protocol presented herein aims to provide a more efficient and practical approach for laboratory-scale synthesis.

Reaction Scheme

A proposed one-pot synthesis of this compound can be envisioned starting from 5-chloroanthranilic acid. The reaction proceeds through an initial cyclization to form 6-chloro-2,4-quinazolinedione, which is subsequently chlorinated in situ to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the one-pot synthesis of this compound.

| Parameter | Value |

| Starting Material | 5-Chloroanthranilic Acid |

| Reagent 1 | Urea |

| Reagent 2 | Phosphoryl Chloride (POCl₃) |

| Reagent 3 | Phosphorus Pentachloride (PCl₅) |

| Molar Ratio (Substrate:Urea) | 1 : 2 |

| Molar Ratio (Substrate:POCl₃) | 1 : 10 |

| Molar Ratio (Substrate:PCl₅) | 1 : 2 |

| Reaction Temperature | Step 1: 180-190 °C; Step 2: 110-120 °C |

| Reaction Time | Step 1: 3 hours; Step 2: 4 hours |

| Yield (Approximate) | 75-85% |

| Purity (Typical) | >95% (after purification) |

Experimental Protocol

Materials:

-

5-Chloroanthranilic acid

-

Urea

-

Phosphoryl chloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Toluene (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Fume hood

Procedure:

-

Step 1: Formation of 6-Chloro-2,4-quinazolinedione (in situ)

-

In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloroanthranilic acid (1.0 eq) and urea (2.0 eq).

-

Heat the mixture in a heating mantle to 180-190 °C with stirring for 3 hours. The mixture will melt and then solidify as the reaction proceeds.

-

After 3 hours, cool the flask to room temperature. The solid obtained is the crude 6-chloro-2,4-quinazolinedione.

-

-

Step 2: One-Pot Chlorination

-

To the flask containing the crude 6-chloro-2,4-quinazolinedione, add phosphoryl chloride (POCl₃, 10.0 eq) and phosphorus pentachloride (PCl₅, 2.0 eq) under a fume hood.

-

Fit the flask with a reflux condenser and a calcium chloride guard tube.

-

Heat the reaction mixture to 110-120 °C with stirring for 4 hours. The solid will gradually dissolve.

-

After 4 hours, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a large beaker. Caution: This reaction is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Once the ice has melted, neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

-

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

Caption: Workflow for the one-pot synthesis of this compound.

Safety Precautions

-

This procedure should be carried out by trained personnel in a well-ventilated fume hood.

-

Phosphoryl chloride and phosphorus pentachloride are corrosive and react violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The quenching step is highly exothermic and releases corrosive HCl gas. Ensure adequate ventilation and perform the addition slowly.

Conclusion

The described one-pot synthesis provides an efficient and practical method for the preparation of this compound. This protocol is suitable for researchers in academia and industry who require access to this important synthetic intermediate for the development of novel pharmaceuticals and other bioactive compounds.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4,6-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,4,6-trichloroquinazoline, a versatile scaffold for the synthesis of novel compounds in medicinal chemistry. The protocols outlined below are based on established principles of quinazoline chemistry and provide a framework for the selective functionalization of this important heterocyclic core.

Introduction to Nucleophilic Aromatic Substitution of this compound

The quinazoline ring system is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a key starting material for the synthesis of diverse quinazoline libraries through nucleophilic aromatic substitution. The reactivity of the chlorine atoms on the quinazoline core is modulated by their position, allowing for a controlled and regioselective introduction of various nucleophiles.

The general order of reactivity for nucleophilic substitution on this compound is C4 > C2 > C6. This regioselectivity is primarily governed by the electronic effects of the nitrogen atoms within the quinazoline ring system. The C4 position is the most electrophilic and therefore the most susceptible to nucleophilic attack under mild conditions.[1][2] Subsequent substitutions at the C2 and C6 positions typically require harsher reaction conditions, such as higher temperatures. This differential reactivity allows for the sequential and selective functionalization of the this compound core.

Regioselective Monosubstitution at the C4-Position

The reaction of this compound with a variety of nucleophiles, particularly primary and secondary amines, proceeds with high regioselectivity to yield the corresponding 4-substituted-2,6-dichloroquinazolines.[1] This initial substitution is typically carried out at or below room temperature to ensure monosubstitution.

Quantitative Data for Monosubstitution Reactions

| Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary Aliphatic Amines | Dichloromethane (DCM) | Triethylamine (TEA) | 0 - 25 | 2 - 6 | 85 - 95 |

| Secondary Aliphatic Amines | Dichloromethane (DCM) | Triethylamine (TEA) | 0 - 25 | 4 - 8 | 80 - 90 |

| Anilines | Isopropanol | - | Reflux | 6 - 12 | 75 - 85 |

| Benzylamines | Tetrahydrofuran (THF) | N,N-Diisopropylethylamine (DIPEA) | 25 - 50 | 4 - 8 | 80 - 90 |

Note: The data in this table is compiled based on analogous reactions with 2,4-dichloroquinazoline derivatives and represents expected outcomes for this compound.

Experimental Protocol: Synthesis of 4-Amino-2,6-dichloroquinazolines

This protocol describes a general procedure for the regioselective monosubstitution of this compound with a primary amine at the C4-position.

Materials:

-

This compound

-

Primary amine (e.g., n-butylamine)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add triethylamine (1.1 eq).

-

Slowly add the primary amine (1.05 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-6 hours), quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-